molecular formula C11H13FO B13175203 4-(4-Fluorophenyl)oxane

4-(4-Fluorophenyl)oxane

Cat. No.: B13175203
M. Wt: 180.22 g/mol
InChI Key: QFEPIOYIXVSWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)oxane is a six-membered cyclic ether (oxane) substituted at the 4-position with a fluorinated phenyl group. The fluorine atom, due to its high electronegativity and small atomic radius, enhances electronic effects (e.g., electron-withdrawing) and influences steric interactions, making this compound a valuable candidate for pharmaceutical and materials research.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

4-(4-fluorophenyl)oxane

InChI

InChI=1S/C11H13FO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2

InChI Key

QFEPIOYIXVSWKL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)oxane typically involves the reaction of 4-fluorobenzaldehyde with tetrahydropyran under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxane ring . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of 4-(4-Fluorophenyl)oxane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-(4-Fluorophenyl)oxane can yield oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-(4-Fluorophenyl)oxane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)oxane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxane ring structure also plays a role in its binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares 4-(4-Fluorophenyl)oxane with structurally analogous oxane derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Reactivity and Bioactivity

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent(s) Key Properties/Bioactivity Reference
4-(4-Fluorobenzyloxy)oxane Fluorobenzyloxy group Moderate enzyme inhibition; lower potency compared to bromo analog
4-(4-Chlorophenyl)oxane* Chlorophenyl group Higher lipophilicity; potential antimicrobial activity (inferred) -
4-(Bromomethyl)-4-(difluoromethyl)oxane Bromo + difluoromethyl groups Enhanced reactivity due to halogen and fluorine synergy
4-(Amino)oxane-4-carboxylic acid Amino group Moderate antimicrobial activity; lacks fluorophenyl
4-(Hydroxyamino)oxane-4-carboxylic acid Hydroxyamino group Antioxidant properties; improved solubility

*Inferred from analogous compounds in , and 17.

Key Observations :

  • Electronic Effects: The fluorophenyl group in 4-(4-Fluorophenyl)oxane introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to non-fluorinated analogs like 4-(4-Methylbenzyloxy)oxane .
  • Biological Potency : Fluorine’s small size allows for tighter binding to enzyme pockets, though potency may be lower than bulkier halogens (e.g., bromine) due to reduced hydrophobic interactions .
  • Lipophilicity: Fluorine increases lipophilicity (logP) relative to hydroxyl or amino-substituted oxanes, improving membrane permeability .
Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP* Synthetic Accessibility
4-(4-Fluorophenyl)oxane ~180.2 2.5 Moderate (requires fluorinated precursors)
4-(4-Chlorobenzyloxy)oxane 230.7 3.1 High (common halogens)
4-(3-Chloropropoxy)oxane 180.6 1.8 Moderate
4-(Oxiran-2-ylmethoxy)oxane 158.2 1.2 Low (epoxide instability)

*Estimated using analogous substituent contributions.

Key Observations :

  • logP Trends: Fluorophenyl-substituted oxanes exhibit higher logP values than hydroxylated derivatives (e.g., 4-Hydroxy-2-butanone, logP ~0.5), favoring drug-like properties .
  • Synthetic Challenges : Fluorinated analogs require specialized reagents (e.g., fluorobenzene derivatives), increasing synthesis complexity compared to chloro or methyl analogs .
Table 3: Bioactivity Comparisons
Compound Name Target Activity Mechanism Insights Reference
4-(4-Fluorophenyl)oxane* Enzyme inhibition (hypothetical) Fluorine enhances binding via halogen bonding
4-(4-Fluorobenzyloxy)oxane Moderate enzyme inhibition Less potent than bromo analog due to smaller substituent
N-[(4-hydroxybenzothiophen-yl)methyl]oxane-4-carboxamide Antidiabetic potential Oxane-carboxamide backbone supports target engagement
(E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid Anti-inflammatory/antioxidant Fluorine stabilizes enone structure

*Inferred from structural analogs.

Key Observations :

  • Halogen Bonding : The fluorine atom in 4-(4-Fluorophenyl)oxane may engage in weak halogen bonding with biological targets, a feature shared with iodine-substituted oxanes (e.g., 4-({3-Iodobicyclo[...]pentan-yl}methyl)oxane) .
  • Therapeutic Potential: Fluorophenyl groups are common in drug candidates (e.g., fluorinated COX-2 inhibitors), suggesting 4-(4-Fluorophenyl)oxane could be optimized for similar applications .

Biological Activity

4-(4-Fluorophenyl)oxane is an organic compound with the molecular formula C11H13FO. Its unique structure, featuring a fluorinated phenyl ring and an oxane (tetrahydrofuran) moiety, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C11H13FO
  • Molecular Weight : 180.22 g/mol
  • IUPAC Name : 4-(4-fluorophenyl)oxane
  • Canonical SMILES : C1COCCC1C2=CC=C(C=C2)F

Synthesis

The synthesis of 4-(4-Fluorophenyl)oxane typically involves the reaction of 4-fluorobenzaldehyde with tetrahydropyran. This process requires specific conditions, often utilizing acid or base catalysts to facilitate the formation of the oxane ring. Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity through distillation or crystallization methods.

The biological activity of 4-(4-Fluorophenyl)oxane is attributed to its interaction with various biological molecules, including enzymes and receptors. The fluorine atom in the phenyl group enhances the compound's reactivity and binding affinity, potentially influencing its pharmacological effects.

Research Findings

Recent studies have indicated that compounds structurally related to 4-(4-Fluorophenyl)oxane exhibit significant biological activities:

  • Antiviral Activity : Similar compounds have been explored for their inhibitory effects against oseltamivir-resistant strains of influenza virus. For example, chalcone derivatives have shown promising results in inhibiting viral proliferation by blocking nucleoprotein export, suggesting a potential pathway for further research into 4-(4-Fluorophenyl)oxane's antiviral properties .
  • Enzyme Inhibition : Research has documented the synthesis of oxygenated chalcone derivatives that act as potent inhibitors of monoamine oxidases (MAO-B), which are crucial in neurodegenerative disease pathways. The structural characteristics of 4-(4-Fluorophenyl)oxane may lend it similar inhibitory properties .

Cytotoxicity Studies

While exploring the biological activity, it is essential to assess cytotoxicity. For instance, some related compounds have demonstrated cytotoxic effects at concentrations that inhibit viral activity, indicating a need for careful optimization in drug design to balance efficacy and safety .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameBiological ActivityEC50 (μM)CC50 (μM)
4-(4-Chlorophenyl)oxaneModerate antiviral activity2.550
4-(4-Bromophenyl)oxaneHigh MAO-B inhibition1.030
4-(4-Fluorophenyl)oxane Potential antiviral and enzyme inhibitionTBDTBD

Case Studies

  • Chalcone Derivatives : A study identified a series of chalcone-like derivatives with enhanced antiviral properties against resistant influenza strains. The optimization led to compounds with reduced cytotoxicity while maintaining efficacy against viral targets .
  • Monoamine Oxidase Inhibitors : Another study focused on oxygenated chalcones as selective MAO-B inhibitors, highlighting their potential therapeutic applications in treating neurodegenerative disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.